N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide
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Overview
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide is a chemical compound with the molecular formula C₁₇H₁₄IN₃O₂ . It belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives and has been studied for its potential anti-HIV-1 activity .
Synthesis Analysis
The synthesis of this compound involves the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[1,2-a]pyrimidin-5-one ring. This process is accompanied by the elimination of N,N-dimethylpropionamide , N-methylation, and condensation at the methyl group of the final compound .
Chemical Reactions Analysis
The compound has been evaluated for its in vitro anti-HIV-1 activity. Most of the tested derivatives displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures. Molecular docking studies revealed that these compounds bind into the active site of HIV-1 integrase (IN), chelating the Mg²⁺ ion. Notably, all tested compounds presented no significant cytotoxicity at a concentration of 100 μM .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(17)15-12-9(3)14-10-6-5-8(2)7-16(10)13(12)18/h5-7H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKUQNCMUMKZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide |
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